REACTION_CXSMILES
|
[CH3:1][S:2]([O-:4])=[O:3].[Na+].Cl[C:7]1([C:13]([O:15][CH3:16])=[O:14])[C:11](=[O:12])[CH:10]=[CH:9][S:8]1.S(=O)(=O)(O)O>C(O)(=O)C>[OH:12][C:11]1[CH:10]=[C:9]([S:2]([CH3:1])(=[O:4])=[O:3])[S:8][C:7]=1[C:13]([O:15][CH3:16])=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
16 mmol
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(SC=CC1=O)C(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(SC(=C1)S(=O)(=O)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |